molecular formula C13H18N2O4 B3008608 Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate CAS No. 2008491-78-7

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate

Cat. No. B3008608
CAS RN: 2008491-78-7
M. Wt: 266.297
InChI Key: YFJZTNSBRRPLGP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a chemical compound with the molecular formula C11H16N2O3 . It is a solid substance and its IUPAC name is tert-butyl 6-methoxy-3-pyridinylcarbamate .


Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate often involves amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step . Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines gave carbamates and ureas .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can be represented by the InChI code 1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a solid substance . It has a molecular weight of 224.26 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS07 category and has a signal word of 'Warning’ . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZTNSBRRPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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